molecular formula CH3CH2CH3<br>C3H8<br>CH3CH2CH3<br>C3H8 B168953 Propane CAS No. 130071-47-5

Propane

Cat. No.: B168953
CAS No.: 130071-47-5
M. Wt: 44.1 g/mol
InChI Key: ATUOYWHBWRKTHZ-UHFFFAOYSA-N
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Description

Cerium oxide, praseodymium doped (PDC-20) nanopowder is a fluorite-type oxide, which can be used as a non-toxic red and orange ceramic pigment. It can be prepared by a variety of techniques such as microwave-assisted hydrothermal (MAH) method, flux method and carbonate-coprecipitation method.
Propane appears as a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. For transportation it may be stenched. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak may be either a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.
This compound, also known as E944 or CH3-CH2-CH3, belongs to the class of organic compounds known as alkanes. These are acyclic branched or unbranched hydrocarbons having the general formula CnH2n+2, and therefore consisting entirely of hydrogen atoms and saturated carbon atoms. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the cytoplasm. This compound is also a parent compound for other transformation products, including but not limited to, 1-chloropropan-2-ol, propanesulfenic acid, and 1-nitrothis compound.
This compound is an alkane and a gas molecular entity. It has a role as a food propellant.

Properties

IUPAC Name

propane
Source PubChem
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InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8, CH3CH2CH3, Array
Record name PROPANE
Source CAMEO Chemicals
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Record name PROPANE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source Wikipedia
URL https://en.wikipedia.org/wiki/Propane
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Related CAS

36427-14-2
Record name Propane, homopolymer
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DSSTOX Substance ID

DTXSID5026386
Record name Propane
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Molecular Weight

44.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propane appears as a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. For transportation it may be stenched. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak may be either a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA, Colourless gas or liquid with mild, characteristic odour, Colorless, odorless gas. [Note: A foul-smelling odorant is often added when used for fuel purposes. Shipped as a liquefied compressed gas.]; [NIOSH] Vapor density = 1.56 (heavier than air); [HSDB], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: A foul-smelling odorant is often added when used for fuel purposes. Shipped as a liquefied compressed gas.]
Record name PROPANE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Propane
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Record name PROPANE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Propane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Propane
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

-43.8 °F at 760 mmHg (USCG, 1999), -42.1 °C at 1 atm, -42 °C, -44 °F
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

-156 °F (gas) (USCG, 1999), -156 °F, -156 °F (Closed cup), -104 °C, NA (Gas)
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/607
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PROPANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.01 % (NIOSH, 2023), Slightly soluble in acetone; soluble in ethanol; very soluble in ethyl ether, benzene, chloroform, 100 vol water dissolve 6.5 vol at 17.8 °C, 753 mm Hg; 100 vol absolute alcohol dissolve 790 vol at 16.6 °C, 754 mm Hg; 100 vol ether dissolve 926 vol at 16.6 °C, 757 mm Hg; 100 vol chloroform dissolve 1299 vol at 21.6 °C, 757 mm Hg; 100 vol benzene dissolve 1452 vol at 21.5 °C, 757 mm Hg; 100 vol turpentine dissolve 1587 vol at 17.7 °C, 757 mm Hg, In water, 62.4 ppm at 25 °C, 0.0624 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.007, 0.01%
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031630
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.59 at -58 °F (USCG, 1999) - Less dense than water; will float, 0.493 at 25 °C, Relative density (water = 1): 0.5, 0.59 at -58 °F, 1.55(relative gas density)
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.5 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.56 at 0 °C (Air= 1), Relative vapor density (air = 1): 1.6, 1.55
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

9823 mmHg (USCG, 1999), VP: 1 Pa at -156.9 °C; 10 Pa at -145.6 °C; 100 Pa at -130.9 °C; 1kPa at -111.4 °C; 10kPa at -83.8 °C; 100 kPa at -42.3 °C, 7150 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 840, 8.4 atm at 70 °F, (70 °F): 8.4 atm
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Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0319
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/563
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0524.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless gas [Shipped as a liquefied compressed gas].

CAS No.

74-98-6
Record name PROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propane
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Record name PROPANE
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Record name PROPANE
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Record name Propane
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Record name PROPANE
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Melting Point

-305.9 °F (USCG, 1999), -187.6 °C, -189.9 °C, -189.7 °C, -306 °F
Record name PROPANE
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Record name PROPANE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1672
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Record name Propane
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Record name PROPANE
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Synthesis routes and methods I

Procedure details

For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
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Synthesis routes and methods II

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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Synthesis routes and methods IV

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane
Reactant of Route 2
Propane
Reactant of Route 3
Propane
Reactant of Route 4
Propane
Reactant of Route 5
Propane
Reactant of Route 6
Propane
Customer
Q & A

Q1: What are the advantages of using pure propane in a Tissue-equivalent proportional counter (TEPC) compared to this compound-based tissue-equivalent gas?

A1: Pure this compound offers practical advantages in TEPC applications due to its higher gas gain and longer stability. This compound-based tissue-equivalent gas, while commonly used, suffers from potential composition changes over time. []

Q2: Does the choice of gas (pure this compound vs. This compound-based tissue-equivalent gas) impact the simulated diameter in microdosimetric measurements?

A2: Yes, the equivalence of the simulated diameter in different gases within a TEPC is determined by the mean number of ion pairs generated in the gas, not solely by the energy imparted. [] Research has shown that with an appropriate gas density, a this compound-filled detector exhibits a response to gamma and neutron fields comparable to that of a detector filled with this compound-based tissue-equivalent gas. []

Q3: What is the significance of this compound dehydrogenation in the petrochemical industry?

A3: this compound dehydrogenation is a crucial process for producing propylene, a vital chemical intermediate used in manufacturing polypropylene, a plastic with extensive applications in the automotive and textile industries. []

Q4: What are the main challenges associated with this compound dehydrogenation?

A4: this compound dehydrogenation faces challenges related to its high endothermicity, requiring temperatures of 600 °C or higher. This high temperature often leads to rapid catalyst deactivation and coke formation, hindering the reaction's efficiency. []

Q5: How does the presence of oxygen and steam in the feed stream impact this compound dehydrogenation?

A5: Introducing oxygen and steam into the feed stream during this compound dehydrogenation offers several advantages. It reduces the cost associated with high heat requirements, mitigates catalyst deactivation, and inhibits coke formation. []

Q6: What is the role of a MoVNbTe catalyst in this compound reactions?

A6: MoVNbTe catalysts demonstrate high activity and selectivity in several this compound reactions, including: * Ammoxidation of this compound to acrylonitrile: This process is essential for producing acrylonitrile, a valuable monomer used in various polymers. []* Selective oxidation of this compound to acrylic acid: Acrylic acid, produced through this reaction, is a crucial component in producing acrylic esters used in paints and coatings. []* Oxidative dehydrogenation of ethane to ethylene: Ethylene, produced via this reaction, is a fundamental building block for various plastics, resins, and chemicals. []

Q7: What factors influence the performance of a MoVNbTe catalyst in this compound ammoxidation?

A7: The catalyst's preparation method significantly impacts its physicochemical properties, influencing its performance in this compound ammoxidation. Factors such as the preparation method (hydrothermal, reflux), solvent choice, and calcination temperature can affect the formation of crystalline phases crucial for this compound activation. []

Q8: How does the Zn/Cr molar ratio influence the performance of ZnxCr catalysts in this compound dehydrogenation (PDH)?

A8: Research indicates that the Zn/Cr molar ratio plays a crucial role in the activity and selectivity of ZnxCr catalysts for this compound dehydrogenation. A Zn/Cr ratio of 0.3 exhibited the highest this compound conversion and propylene selectivity among the studied ratios. This enhanced performance is attributed to the formation of a spinel phase, reduced particle size, and increased defect sites, as observed through various characterization techniques. []

Q9: What is the proposed mechanism for this compound dehydrogenation over ZnO-promoted Cr2O3 catalysts?

A9: The addition of ZnO to Cr2O3 catalysts significantly enhances this compound conversion during dehydrogenation. Characterization studies suggest that zinc addition leads to the formation of a spinel phase, reduces particle size, and increases defect sites, all contributing to improved catalytic activity. Additionally, Arrhenius plots indicate a significant decrease in the apparent activation energy for the PDH reaction over the ZnO-promoted catalyst, further enhancing its performance. []

Q10: What is the role of lithium, sodium, and potassium cation concentrations in zeolites during this compound adsorption?

A10: The type and concentration of exchange cations (Li+, Na+, K+) in zeolites significantly influence this compound and water adsorption. Lower cation concentrations generally result in reduced adsorption and heat of adsorption for both molecules. This reduction is attributed to the initial removal of cations from the surface of the large cavities in the zeolites. []

Q11: How is numerical simulation used to study the ignition of fuel mixtures in catalytic microburners?

A12: Numerical simulations offer valuable insights into the ignition characteristics of fuel mixtures in catalytic microburners. Studies have employed simulations to compare the ignition behavior of methane-air and this compound-air mixtures, analyze the impact of different ignition strategies (heated feed, preheating), and investigate the influence of burner design parameters (preheating length, gap size) on ignition. [, ]

Q12: What key insights were gained from simulating the ignition of methane-air and this compound-air mixtures in microburners?

A13: Simulations revealed that this compound requires less preheating power than methane to achieve ignition. Locally preheating the initial burner section significantly impacted ignition, particularly for materials with low thermal conductivity. Additionally, this compound addition lowered the ignition temperature of methane in mixed fuel simulations. Transient behavior analysis of mixed fuels showed sequential ignition, with this compound igniting before methane. The higher apparent activation energy of methane combustion primarily accounts for the observed differences in ignition behavior compared to this compound. [, ]

Q13: What is the environmental significance of natural gas seepage concerning ethane and this compound emissions?

A14: Natural gas seepage from various sources, including petroliferous, geothermal, and volcanic areas, contributes significantly to global ethane (C2H6) and this compound (C3H8) emissions. This natural gas seepage represents a previously underestimated source in global emission inventories. []

Q14: Can natural gas seepage help explain the discrepancy in the global atmospheric budget of ethane?

A15: Yes, analysis of methane, ethane, and this compound concentrations in surface gas emissions from various geologic areas suggests that natural gas seepage contributes significantly to global ethane emissions, potentially addressing a portion of the previously unaccounted-for sources in atmospheric budgets. []

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